molecular formula C13H18N2O4 B13012039 Z-Dbu-OMe.HCl(S)

Z-Dbu-OMe.HCl(S)

Cat. No.: B13012039
M. Wt: 266.29 g/mol
InChI Key: TWGOBVDBXJWKML-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dbu-OMe.HCl(S) involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with methoxycarbonyl chloride in the presence of hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Z-Dbu-OMe.HCl(S) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Z-Dbu-OMe.HCl(S) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Z-Dbu-OMe.HCl(S) involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Dbu-OMe.HCl(S) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1

InChI Key

TWGOBVDBXJWKML-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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